Bienvenue dans la boutique en ligne BenchChem!

Aditoprime

Dihydrofolate Reductase Inhibition Enzyme Affinity Bacterial DHFR Selectivity

Aditoprime (Aditoprim) is a synthetic diaminopyrimidine-class antibacterial agent that functions as a selective, reversible competitive inhibitor of bacterial dihydrofolate reductase (DHFR). It shares a core structure and mechanism of action with the well-established veterinary antimicrobial trimethoprim (TMP) but incorporates distinct substituents on the benzyl ring moiety that confer altered physicochemical properties, including enhanced lipophilicity (pKa 6.7–7.8) and a higher calculated logP.

Molecular Formula C15H21N5O2
Molecular Weight 303.36 g/mol
CAS No. 56066-63-8
Cat. No. B1665538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAditoprime
CAS56066-63-8
Synonyms2,4-diamino-5-(4-(dimethylamino)-3,5-dimethoxybenzyl)pyrimidine
aditoprim
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
InChIInChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19)
InChIKeyQBQMXWZTRRWPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aditoprime (CAS 56066-63-8): A Selective Bacterial DHFR Inhibitor with Extended-Release Pharmacokinetic Profile


Aditoprime (Aditoprim) is a synthetic diaminopyrimidine-class antibacterial agent that functions as a selective, reversible competitive inhibitor of bacterial dihydrofolate reductase (DHFR) [1][2]. It shares a core structure and mechanism of action with the well-established veterinary antimicrobial trimethoprim (TMP) but incorporates distinct substituents on the benzyl ring moiety that confer altered physicochemical properties, including enhanced lipophilicity (pKa 6.7–7.8) and a higher calculated logP [3][4]. This compound is specifically employed as an antimicrobial synergist in veterinary medicine, demonstrating broad-spectrum activity against a range of Gram-positive and Gram-negative pathogens, and is notable for pharmacokinetic characteristics that support less frequent dosing regimens compared to its close structural analogs [5][6].

Why Aditoprime Is Not a Generic Replacement for Trimethoprim in Veterinary Antimicrobial Stewardship


While Aditoprime and trimethoprim (TMP) belong to the same diaminopyrimidine class and inhibit bacterial DHFR, they are not pharmacokinetically or pharmacodynamically interchangeable. Direct comparative studies across multiple species consistently demonstrate that Aditoprime exhibits a significantly prolonged elimination half-life (t½) and a larger volume of distribution (Vd) compared to TMP [1][2]. For instance, in buffalo calves, the t½ of Aditoprime was nearly twice that of TMP (6.14 h vs. 3.08 h), a finding corroborated in goats, heifers, and other species [3]. This translates into a longer duration of in vivo bacteriostatic activity, enabling less frequent dosing and potentially improving therapeutic outcomes in veterinary settings where extended drug exposure is clinically desirable [4]. Furthermore, the compound's enhanced lipophilicity and differential enzyme affinity profile suggest a more favorable penetration into certain bacterial cells, particularly Gram-negatives, which is not a universal characteristic of all TMP analogs [5][6]. Substituting Aditoprime with a generic TMP product without adjusting the dosing regimen would therefore risk subtherapeutic drug levels, treatment failure, and the selection for antimicrobial resistance.

Quantitative Comparative Data for Aditoprime vs. Trimethoprim and Other DHFR Inhibitors


Enzymatic Selectivity Profile: Aditoprime vs. Trimethoprim on E. coli and L. casei DHFR

The affinity of Aditoprime for bacterial DHFR is not uniform and differs from trimethoprim (TMP) in a species-dependent manner. For E. coli DHFR, Aditoprime's affinity was found to be 2- to 5-fold lower than that of TMP, while for L. casei DHFR, its affinity was 1.7-fold higher [1]. This differential affinity profile, particularly the enhanced binding to L. casei DHFR, suggests that the compound's structural modifications confer distinct selectivity characteristics that may be leveraged for targeting specific pathogens or for research into enzyme-inhibitor interactions.

Dihydrofolate Reductase Inhibition Enzyme Affinity Bacterial DHFR Selectivity

Comparative Pharmacokinetics in Buffalo Calves: Prolonged Half-Life of Aditoprime

A direct comparative pharmacokinetic study in buffalo calves administered equal doses of Aditoprime and trimethoprim revealed a significant difference in drug persistence. The elimination half-life (t½) of Aditoprime was 6.14 hours, which was nearly twice as long as the 3.08 hours observed for trimethoprim [1]. This longer half-life directly correlates with a longer duration of in vivo bacteriostatic activity, a key parameter for determining dosing frequency and maintaining therapeutic drug levels between administrations.

Pharmacokinetics Veterinary Medicine Elimination Half-Life

Comparative Pharmacokinetics in Goats: Enhanced Volume of Distribution and Half-Life

In a radioassay-based study in goats, Aditoprime demonstrated not only a longer elimination half-life but also a larger volume of distribution (Vd) compared to trimethoprim (TMP) [1]. While the abstract does not provide exact Vd values, the conclusion explicitly states that Aditoprim had a larger Vd, suggesting enhanced tissue penetration and a larger body burden, which, combined with the longer t½, supports enhanced and prolonged antibacterial activity in vivo.

Pharmacokinetics Volume of Distribution Small Ruminants

Comparative Pharmacodynamics: Aditoprime vs. Trimethoprim MIC Activity

An in vitro susceptibility study on porcine respiratory tract pathogens compared the minimal inhibitory concentrations (MIC) of Aditoprime and trimethoprim (TMP). Against strains of Bordetella bronchiseptica, Pasteurella multocida, and Actinobacillus pleuropneumoniae, the MIC values of Aditoprime and TMP were determined. While the exact MIC values are not detailed in the search result, the study's existence confirms a direct head-to-head pharmacodynamic comparison, and a separate source notes that Aditoprime exhibits an MIC or MIC50 of ≤ 4 μg/mL for a range of veterinary pathogens, including Salmonella and Streptococcus from swine, E. coli and Salmonella from chickens, and other species [1][2]. This in vitro potency, combined with its superior pharmacokinetic profile, supports its use as a single agent in certain infections.

Antimicrobial Susceptibility MIC Veterinary Pathogens

Lipophilicity and Physicochemical Differentiation from Trimethoprim

Aditoprime is more lipophilic than trimethoprim (TMP), a key physicochemical property that influences membrane permeability and tissue distribution. The compound's pKa is reported to lie between 6.7 and 7.8, and its calculated logP is 1.31, compared to TMP's lower values [1][2]. This increased lipophilicity likely contributes to its larger volume of distribution and its ability to penetrate Gram-negative bacterial cells more effectively, as suggested by the differential enzyme affinity profile where Aditoprime's affinity for E. coli DHFR is lower yet its overall efficacy is maintained [3].

Lipophilicity pKa Drug Penetration

In Vivo Efficacy in Swine Streptococcosis Model with Defined Dosing

In a controlled infection model of swine streptococcosis, Aditoprime administered intramuscularly at a dose of 10–40 mg/kg body weight was effective in treating infected animals, with a recommended therapeutic dose of 20–40 mg/kg [1]. The study also established a prevention dosage of 10 mg/kg. This data provides a clear, quantitative benchmark for the compound's clinical utility in a specific, economically significant veterinary indication, offering a direct comparator for evaluating alternative therapies.

Swine Streptococcosis In Vivo Efficacy Dose-Response

Preferred Use Cases for Aditoprime in Veterinary Research and Development


Long-Acting Single-Dose Therapy in Ruminants for Improved Herd Management

Based on its prolonged elimination half-life (e.g., 6.14 h in buffalo calves, 3.3–14.8 h in various species) and larger volume of distribution compared to trimethoprim, Aditoprime is optimally suited for developing extended-release injectable formulations or oral drenches for ruminants [1][2]. This allows for less frequent handling of animals, reducing stress and labor costs, while ensuring sustained therapeutic drug levels to combat infections like bovine respiratory disease (BRD) or calf scours.

Treatment of Porcine Streptococcal Infections as a Standalone Agent

The in vivo efficacy study demonstrating that Aditoprime alone, at doses of 20–40 mg/kg, effectively treats Streptococcus suis infections in swine, positions it as a viable alternative to combination therapies (e.g., sulfonamide-trimethoprim) [3]. For research into antimicrobial stewardship, Aditoprime can be used as a monotherapy to reduce the selection pressure for co-resistance to multiple drug classes, simplifying treatment protocols and potentially lowering the risk of adverse drug reactions associated with combination products.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Optimized Dosing Regimens

The wealth of comparative pharmacokinetic data across multiple species (goats, buffalo calves, pigs, turkeys, dogs, horses) provides a robust foundation for building species-specific PK/PD models [1][2][4]. Researchers can utilize these established parameters, such as its long half-life and high oral bioavailability (89% in dogs), to simulate and predict optimal dosing strategies for new indications or to refine existing veterinary protocols, ensuring maximum efficacy while minimizing the development of antimicrobial resistance [5].

Investigating the Impact of Lipophilicity on Antimicrobial Tissue Penetration

Aditoprime's enhanced lipophilicity relative to trimethoprim makes it a valuable tool compound for comparative studies investigating the relationship between drug physicochemical properties and tissue distribution [6][7]. Researchers can use Aditoprime to explore how increased lipophilicity affects penetration into difficult-to-reach infection sites, such as the cerebrospinal fluid, mammary gland, or intracellular compartments, providing insights for the rational design of next-generation antimicrobials with improved target site delivery.

Quote Request

Request a Quote for Aditoprime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.